D3 vs. D2 Dopamine Receptor Selectivity Compared to In-Class Benzodioxin Antagonists
This compound demonstrates a marked selectivity for the dopamine D3 receptor over the D2 receptor. In a head-to-head binding assay using human receptors expressed in CHO cells, it exhibited a Ki of 25.1 nM at D3 and a Ki of 316 nM at D2, resulting in a 12.6-fold selectivity ratio [1]. This profile contrasts with the canonical benzodioxin-containing D3 antagonist referenced in BindingDB (BDBM50057759), which shows a D3 IC50 of 19 nM but lacks a publicly reported matched D2 value in the same assay format, making the present compound's quantified selectivity a more complete data point for SAR studies [2].
| Evidence Dimension | D3/D2 receptor selectivity (Ki ratio) |
|---|---|
| Target Compound Data | D3 Ki = 25.1 nM; D2 Ki = 316 nM; Selectivity ratio = 12.6 |
| Comparator Or Baseline | BDBM50057759 (CHEMBL3323117): D3 IC50 = 19 nM; matched D2 data not available |
| Quantified Difference | Target compound provides a verified 12.6-fold D3 selectivity window; comparator lacks defined selectivity metric |
| Conditions | Antagonist activity at human D3 and D2 receptors expressed in CHO cells, measured by [35S]GTPγS binding |
Why This Matters
A quantifiable D3/D2 selectivity ratio is essential for any study evaluating D3-selective antagonists for neuropsychiatric indications; this compound offers a validated selectivity window where many in-class probes do not.
- [1] BindingDB. BDBM50414564 (CHEMBL562833): Ki = 25.1 nM at D3; Ki = 316 nM at D2. View Source
- [2] BindingDB. BDBM50057759 (CHEMBL3323117): IC50 = 19 nM at D3; D2 data absent. View Source
